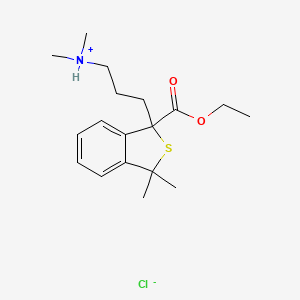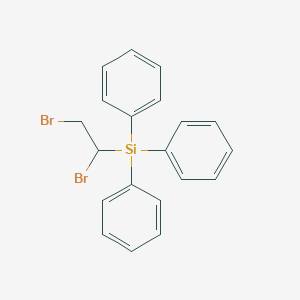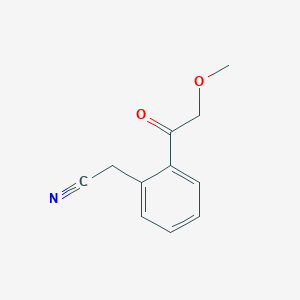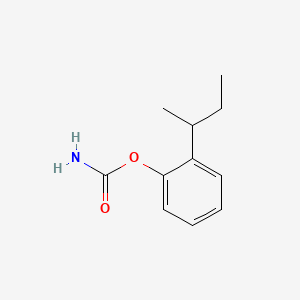
Zinc diisovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc diisovalerate can be synthesized through the reaction of zinc oxide or zinc carbonate with isovaleric acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C5H10O2→C10H18O4Zn+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc diisovalerate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The isovalerate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and other organic by-products.
Reduction: Elemental zinc (Zn).
Substitution: New zinc complexes with different ligands.
Applications De Recherche Scientifique
Zinc diisovalerate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: this compound is studied for its potential role in biological systems, including enzyme activation and protein stabilization.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of zinc diisovalerate involves its interaction with biological molecules, primarily through the zinc ion. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. They can also stabilize protein structures by forming coordination complexes with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: Another zinc salt with similar properties but different applications.
Zinc chloride: Used in various industrial processes and has different solubility characteristics.
Zinc sulfate: Commonly used in agriculture and medicine for its zinc supplementation properties.
Uniqueness
Zinc diisovalerate is unique due to its specific ligand (isovalerate), which imparts distinct chemical and physical properties. Its applications in specialized fields such as catalysis and material science set it apart from other zinc compounds.
Propriétés
Numéro CAS |
26850-69-1 |
|---|---|
Formule moléculaire |
C10H18O4Zn |
Poids moléculaire |
267.6 g/mol |
Nom IUPAC |
zinc;3-methylbutanoate |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-4(2)3-5(6)7;/h2*4H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |
Clé InChI |
CHETUOSYZGKTOC-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CC(=O)[O-].CC(C)CC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


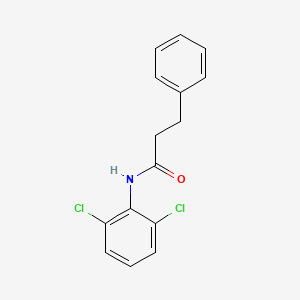
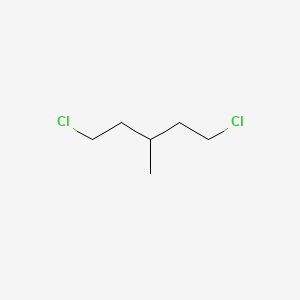
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)


